molecular formula C18H23N5O B6452663 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine CAS No. 2548981-70-8

2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine

Cat. No.: B6452663
CAS No.: 2548981-70-8
M. Wt: 325.4 g/mol
InChI Key: UKJSNQVJROIVCM-UHFFFAOYSA-N
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Description

This product, 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine ( 2548981-70-8), is a high-purity chemical compound supplied exclusively for research applications . With a molecular formula of C18H23N5O and a molecular weight of 325.41 g/mol, it belongs to a class of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo compounds that are of significant interest in medicinal chemistry . Scientific literature indicates that structurally related analogues have been investigated as potent antagonists of retinol-binding protein 4 (RBP4), a serum protein implicated in the visual cycle . Such antagonists are being explored for their potential to slow the progression of degenerative ocular diseases, such as dry age-related macular degeneration (AMD) and Stargardt disease, by reducing the accumulation of cytotoxic bisretinoids in the retina . The compound features a distinct molecular architecture with two 5-methylpyrimidine groups, which may serve as key pharmacophores in binding interactions . Researchers can utilize this compound for various preclinical studies, including target validation, mechanism-of-action research, and early-stage drug discovery programs. It is essential to note that this product is intended for research purposes only and is not designed for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-(5-methylpyrimidin-2-yl)-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-6-19-16(20-7-13)23-10-15-4-3-5-18(15,11-23)12-24-17-21-8-14(2)9-22-17/h6-9,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJSNQVJROIVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CC3CCCC3(C2)COC4=NC=C(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 270.32 g/mol

The structural complexity of this compound suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, a related thiazolopyridine derivative demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests that the compound may also possess similar antimicrobial activity.

Cytotoxicity and Anticancer Potential

In vitro studies evaluating the cytotoxicity of related compounds have shown promising results against various cancer cell lines. For example, compounds derived from pyrimidine structures have been identified as potential inhibitors of the p300 bromodomain, which is implicated in cancer progression. One derivative exhibited an IC₅₀ value of 0.060 µM against p300, indicating potent anticancer activity . The ability to inhibit key regulatory proteins like p300 suggests that our compound could also be explored for its anticancer properties.

Molecular docking studies have provided insights into the binding interactions of related compounds with critical biological targets. The most active derivatives formed strong hydrogen bonds and pi-stacking interactions with residues in the active sites of enzymes like DNA gyrase and MurD, which are essential for bacterial survival and proliferation . These interactions are crucial for understanding how the compound exerts its antimicrobial effects.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
AntimicrobialEscherichia coliMIC = 0.21 µM
CytotoxicityVarious cancer cell linesIC₅₀ = 0.060 µM
Bromodomain Inhibitionp300/CBPInhibition of cell proliferation

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of novel pyrimidine derivatives, several compounds were screened against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa . The study highlighted the potential for developing new antimicrobial agents based on these structures.

Case Study 2: Cancer Cell Line Evaluation

Another investigation focused on the cytotoxic effects of pyrimidine derivatives on various tumor cell lines. The study revealed that specific compounds significantly inhibited cell growth, suggesting their potential as anticancer therapeutics. These findings underscore the importance of further exploring the biological activities of similar compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential uses in drug design, particularly as an anti-cancer or anti-inflammatory agent. Pyrimidine derivatives are often explored for their ability to inhibit specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity
A study investigating pyrimidine derivatives demonstrated that modifications to the pyrimidine ring can enhance cytotoxicity against cancer cell lines. The incorporation of the octahydrocyclopenta structure may contribute to improved bioavailability and selectivity.

CompoundActivityReference
5-Methylpyrimidine DerivativeInhibits cancer cell proliferation
Octahydrocyclopenta DerivativeEnhances drug delivery

Neuropharmacology

Research indicates that compounds containing pyrimidine moieties can interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Case Study: Neurotransmitter Modulation
In vitro studies have shown that certain pyrimidine derivatives can modulate the activity of serotonin receptors, suggesting a role in treating depression or anxiety disorders.

Study FocusResultReference
Serotonin Receptor InteractionIncreased receptor affinity
Neuroprotective EffectsReduced neuronal apoptosis

Antimicrobial Properties

Pyrimidine compounds have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antibacterial Activity
A comparative study on various pyrimidine derivatives revealed that specific modifications enhance antibacterial efficacy against resistant strains of bacteria.

Compound VariantAntibacterial EfficacyReference
5-MethylpyrimidineEffective against E. coli
Modified OctahydrocyclopentaBroad-spectrum activity

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The methylpyrimidin-2-yl ether moiety and tertiary amine within the octahydrocyclopenta[c]pyrrole system are key sites for alkylation or nucleophilic substitution.

  • Methylpyrimidin-2-yl Ether :
    The (5-methylpyrimidin-2-yl)oxy group undergoes nucleophilic substitution under acidic or basic conditions. For example:

    R-O-Pyrimidinyl+NuR-Nu+Pyrimidinyl-O\text{R-O-Pyrimidinyl} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Pyrimidinyl-O}^-

    Reagents like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) facilitate such reactions.

  • Tertiary Amine Alkylation :
    The octahydrocyclopenta[c]pyrrole’s tertiary nitrogen can participate in alkylation reactions using alkyl halides or epoxides. For instance:

    R3N+R’XR3N+R’X\text{R}_3\text{N} + \text{R'X} \rightarrow \text{R}_3\text{N}^+\text{R'}X^-

    This is critical for introducing substituents to modulate pharmacokinetic properties .

Oxidation Reactions

The dihydropyridazine component (if present in derivatives) and methyl groups are susceptible to oxidation:

  • Dihydropyridazine Oxidation :
    Using oxidizing agents like KMnO₄ or H₂O₂ converts dihydropyridazine to pyridazine derivatives, altering electron distribution and biological activity.

  • Methyl Group Oxidation :
    The 5-methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using strong oxidizers like CrO₃, though this is less common due to steric hindrance.

Hydrolysis Reactions

The ether and amide bonds are prone to hydrolysis under specific conditions:

  • Ether Hydrolysis :
    Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions cleave the (5-methylpyrimidin-2-yl)oxy ether bond, yielding a phenol and pyrimidine.

  • Amide Hydrolysis :
    Enzymatic or acidic hydrolysis of the pyrrolidine-linked amide generates carboxylic acid and amine fragments.

Cyclization and Ring-Opening Reactions

The octahydrocyclopenta[c]pyrrole system’s strained bicyclic structure enables unique reactivity:

  • Ring-Opening via Acid Catalysis :
    Strong acids (e.g., HCl) can protonate the tertiary amine, leading to ring-opening and formation of linear amines or lactams.

  • Cycloaddition Reactions :
    The pyrrolidine nitrogen may participate in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused heterocycles.

Cross-Coupling Reactions

The pyrimidine ring supports palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Halogenated pyrimidine derivatives react with boronic acids to form biaryl systems. For example:

    Pyrimidine-Br+Ar-B(OH)2Pd catalystPyrimidine-Ar\text{Pyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Pyrimidine-Ar}

    This is useful for introducing aromatic substituents.

Pharmacological Implications of Reactivity

While not a direct chemical reaction, the compound’s stability under physiological conditions is critical. The patent literature notes that derivatives with R₅ = –CH₃ (as in this compound) exhibit reduced hERG channel inhibition compared to analogs, minimizing cardiac toxicity risks . This stability is attributed to the methyl group’s electron-donating effects, which prevent undesired metabolic oxidation .

Synthetic Considerations

Multi-step synthesis typically involves:

  • Core Formation : Cyclocondensation of aminocyclopentanes with diketones.

  • Functionalization : Alkylation of the pyrrolidine nitrogen with (5-methylpyrimidin-2-yl)oxymethyl groups.

  • Coupling : EDCl or DCC-mediated amide bond formation to attach pyrimidine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core with several analogs, but its substituent profile distinguishes it:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound Two 5-methylpyrimidin-2-yl groups (direct and oxymethyl-linked) C₁₈H₂₄N₆O ~364.43 Hypothesized RBP4 antagonist N/A
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic acid (42) 5-(Trifluoromethyl)phenyl group, pyrimidine-4-carboxylic acid C₂₁H₁₈F₃N₃O₂ 406.38 RBP4 antagonist (IC₅₀: 0.2 μM)
6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxamide (46) 5-(Trifluoromethyl)phenyl group, pyrimidine-4-carboxamide C₂₀H₂₁F₃N₄O 406.41 RBP4 antagonist (IC₅₀: 0.3 μM)
2-({2-Methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine Methanesulfonyl group, 5-methylpyrimidine C₁₄H₂₁N₃O₃S 311.40 Undisclosed (structural analog)

Key Observations :

  • Substituent Impact : The trifluoromethylphenyl group in compounds 42 and 46 enhances lipophilicity and metabolic stability, contributing to potent RBP4 antagonism . In contrast, the target compound’s dual pyrimidine groups may improve solubility and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
  • Its LogP is likely lower than trifluoromethylphenyl-containing analogs but higher than sulfonamide derivatives like sulfaperin (–9).
  • Solubility : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may reduce aqueous solubility compared to compounds 42 and 46 .

Preparation Methods

Cyclization of Bicyclic Ketones

A widely adopted method involves the cyclization of bicyclic ketones using reductive amination. For example, treatment of a cyclopentanone derivative with ammonium acetate and sodium cyanoborohydride under acidic conditions yields the saturated pyrrolidine ring. Key parameters include:

  • Solvent: Methanol or ethanol

  • Temperature: 60–80°C

  • Catalyst: Acetic acid (10–20 mol%)

  • Yield: 65–72%

This route benefits from mild conditions but requires precise stoichiometric control to avoid over-reduction.

Intramolecular Aldol Condensation

Alternative approaches employ intramolecular aldol condensation of amino-ketone precursors. A study demonstrated that heating 3-aminocyclopentanone at 120°C in toluene with p-toluenesulfonic acid (PTSA) induces cyclization, forming the octahydrocyclopenta[c]pyrrole core.

  • Reaction Time: 8–12 hours

  • Yield: 58–64%

  • Byproducts: <5% dimeric species

Functionalization at the 3a Position: Introduction of the 5-Methylpyrimidin-2-yloxymethyl Group

The 3a position is functionalized via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution with 5-Methylpyrimidin-2-ol

Reacting the core with 5-methylpyrimidin-2-ol under basic conditions installs the oxymethyl linkage:

  • Base: Potassium carbonate or cesium carbonate

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Yield: 45–50%

Mitsunobu Reaction Optimization

Superior yields (68–73%) are achieved using the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Reagent Ratios: 1:1.2 (core : 5-methylpyrimidin-2-ol)

  • Solvent: Tetrahydrofuran (THF)

  • Reaction Time: 24 hours

Coupling at the 2-Position: Attachment of 5-Methylpyrimidine

The final pyrimidine group is introduced via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

A boronic acid derivative of 5-methylpyrimidine reacts with a brominated intermediate of the core structure:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3–5 mol%)

  • Base: Cesium carbonate or potassium carbonate

  • Solvent System: 1,4-Dioxane/water (4:1 v/v)

  • Temperature: 85–90°C

  • Yield: 37–61%

Table 1: Comparative Suzuki-Miyaura Coupling Conditions

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃1,4-Dioxane9037
K₂CO₃1,4-Dioxane8561

Buchwald-Hartwig Amination

Alternative methods employ Buchwald-Hartwig amination for direct C–N bond formation, though yields remain lower (28–35%) due to steric hindrance.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol. Structural validation employs:

  • NMR: Distinct signals for pyrrolidine protons (δ 2.3–3.1 ppm) and pyrimidine aromatic protons (δ 7.2–8.0 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 354.4 (calculated for C₁₉H₂₂N₄O₃).

Industrial-Scale Considerations

Scalable production requires:

  • Flow Chemistry: Continuous processing for cyclization steps to enhance throughput.

  • Catalyst Recycling: Palladium recovery systems to reduce costs.

  • Green Solvents: Substituting DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine?

  • Methodology : The compound is synthesized via nucleophilic substitution. A cyclopenta[c]pyrrole hydrochloride derivative is reacted with methyl 2-chloro-5-methylpyrimidine-4-carboxylate in dimethylformamide (DMF) using triethylamine (Et₃N) as a base. The reaction proceeds at 60°C for 16 hours, followed by aqueous workup to isolate the product .
  • Key Considerations : Solvent choice (DMF enhances solubility), stoichiometric ratios, and purification via recrystallization or column chromatography are critical for yield optimization.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Characterization typically employs nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For example, related pyrimidine derivatives are analyzed using DMSO:water solvent systems in HPLC .

Q. What are the primary reactivity patterns observed in bicyclic pyrimidine derivatives?

  • Methodology : Pyrimidine derivatives undergo oxidation (to ketones/carboxylic acids), reduction (to alcohols/amines), and electrophilic substitution on aromatic rings. Stability studies under varying pH, temperature, and light exposure are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodology : Density functional theory (DFT) calculations predict transition-state energetics for nucleophilic substitution steps. Molecular docking studies (e.g., with retinol-binding protein 4) guide structural modifications to enhance binding affinity .
  • Data Analysis : Compare computed activation energies with experimental yields to refine reaction conditions.

Q. What experimental designs are suitable for studying its biological activity?

  • Methodology : Use randomized block designs with split-split plots for in vivo/in vitro assays. For example:

  • Primary plots : Dose concentrations.
  • Subplots : Biological models (e.g., cell lines, enzymes).
  • Sub-subplots : Time-dependent effects (e.g., IC₅₀ measurements at 24/48/72 hours).
  • Replicates : 4 replicates per group, 10 samples per replicate .
    • Metrics : Measure antioxidant activity, cytotoxicity, and receptor binding kinetics.

Q. How do stereochemical variations in the cyclopenta[c]pyrrol moiety impact biological efficacy?

  • Methodology : Synthesize enantiomers (e.g., (3aR,5R,6aS) vs. (3aS,5S,6aR)) and compare their pharmacokinetic profiles. Use chiral HPLC to resolve isomers and assess in vitro activity (e.g., antimicrobial or anti-inflammatory assays) .

Q. What strategies mitigate data contradictions in environmental fate studies?

  • Methodology : Follow the INCHEMBIOL framework to evaluate abiotic/biotic transformations:

  • Step 1 : Measure partition coefficients (log P) and hydrolysis rates.
  • Step 2 : Conduct microcosm studies to track degradation in soil/water matrices.
  • Step 3 : Use LC-MS/MS to quantify metabolite formation and bioaccumulation in model organisms .
    • Conflict Resolution : Cross-validate results with isotopic labeling and control experiments.

Methodological Resources

  • Synthesis Optimization : Adjust reaction time (12–24 hours) and temperature (50–70°C) to balance yield and byproduct formation .
  • Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC monitoring .
  • Ecological Risk Assessment : Apply species sensitivity distribution (SSD) models to extrapolate laboratory toxicity data to ecosystem-level risks .

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